

Technical Monograph: tert-Butyl (Chloromethyl) Succinate

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Compound of Interest

Compound Name: *tert-Butyl (chloromethyl) succinate*

CAS No.: 432037-43-9

Cat. No.: B1320742

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CAS No: 432037-43-9 | Formula: CC(C)(C)C(=O)OCCl

H

ClO

| M.W.: 222.67 g/mol [1]

Executive Summary

tert-Butyl (chloromethyl) succinate is a specialized bifunctional linker used primarily in the synthesis of acyloxyalkyl prodrugs. Its structural asymmetry is its defining feature: the tert-butyl group provides acid-labile protection (or steric bulk), while the chloromethyl ester serves as a highly reactive electrophile for coupling with carboxylic acid-containing drugs (e.g., cephalosporins, ampicillin).

This guide details the structural properties, validated synthesis via Phase Transfer Catalysis (PTC), and the mechanistic logic of its application in drug delivery systems.

Structural Analysis & Physicochemical Properties

The molecule represents a mixed ester of succinic acid.[2] The distinct reactivity profiles of the two ester termini allow for orthogonal manipulation in synthetic schemes.

Property	Data	Note
Appearance	Colorless to pale yellow liquid	Sensitive to moisture.
Boiling Point	~255 °C (Predicted)	Typically purified via column chromatography or high-vac distillation.
Density	~1.14 g/cm ³	
LogP	1.85 (Predicted)	Moderate lipophilicity suitable for membrane permeability.
Solubility	DCM, EtOAc, THF	Hydrolyzes in aqueous buffers (slow at neutral pH, fast at high pH).[1]

NMR Diagnostic Signatures (CDCl₃)

Researchers should use these signals to confirm product integrity:

- ~5.70 ppm (s, 2H): The -OCH₂Cl methylene protons. This is the critical diagnostic peak. A shift or splitting here indicates hydrolysis or dimerization.
- ~1.45 ppm (s, 9H): The -C(CH₃)₃ tert-butyl protons.
- ~2.60 ppm (m, 4H): The succinate backbone (-CH₂-CH₂-).

Synthetic Pathways

While chloromethyl esters can be synthesized using chloromethyl chlorosulfate, the Phase Transfer Catalysis (PTC) method is preferred for this mixed ester to prevent acid-catalyzed transesterification or cleavage of the sensitive tert-butyl group.^[1]

Method: Phase Transfer Alkylation

Reaction Logic: The potassium salt of mono-tert-butyl succinate acts as a nucleophile, attacking a dihalomethane (bromochloromethane) at the interface of water and organic solvent, mediated by a quaternary ammonium salt.^[1]

Reagents

- Substrate: Mono-tert-butyl succinate (CAS 15026-17-2).
- Alkylating Agent: Bromochloromethane (Excess).
- Base: Potassium Bicarbonate (KHCO₃) or Tetrabutylammonium hydroxide.^[1]
- Catalyst: Tetrabutylammonium hydrogensulfate (TBAHS).
- Solvent: DCM / Water biphasic system.

Step-by-Step Protocol

- Salt Formation: Dissolve mono-tert-butyl succinate (1.0 eq) in DCM. Add a solution of KHCO₃ (1.1 eq) in water. Stir vigorously for 15 minutes.
- Catalyst Addition: Add TBAHS (0.1 eq) to the biphasic mixture.
- Alkylation: Add Bromochloromethane (5.0 eq) dropwise. Note: Excess is crucial to prevent the formation of the bis-succinate dimer.
- Reaction: Reflux at 40°C with vigorous stirring (1000 rpm) for 4–6 hours. Monitor by TLC (visualize with KMnO₄)

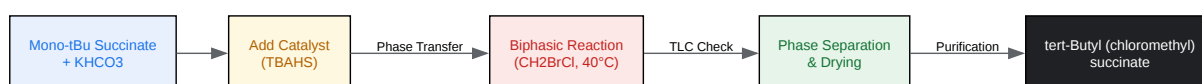
; chloromethyl esters are often UV weak).

- Workup:
 - Separate organic phase.
 - Wash with water (2x) and brine (1x).
 - Dry over anhydrous Na

SO

.^[3]

- Purification: Concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to remove traces of unreacted acid and dimer.



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Figure 1: Phase Transfer Catalysis workflow for synthesizing the target linker.

Application in Prodrug Design

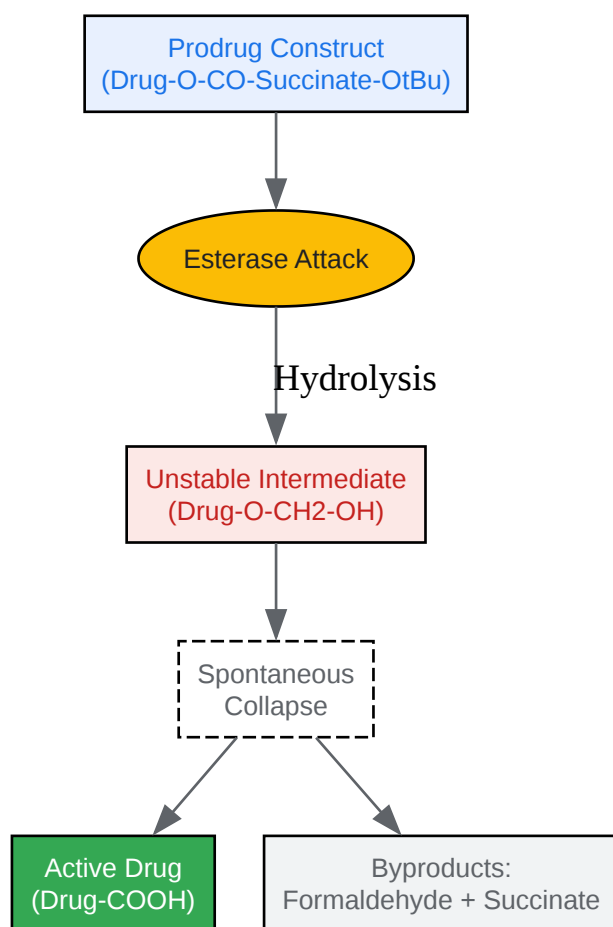
The primary utility of **tert-butyl (chloromethyl) succinate** is to transiently mask carboxylic acid drugs (Drug-COOH) to improve lipophilicity and oral bioavailability.^[1]

Mechanism of Action^{[2][4][5][6][7][8]}

- Coupling: The Drug-COOH is reacted with **tert-butyl (chloromethyl) succinate** (using base/NaI) to form the Drug-Succinate-tBu conjugate.
- Bioactivation (In Vivo):
 - Step 1: Esterases (e.g., in the intestine or liver) attack the terminal ester.^[1]

- Step 2: If the t-butyl group is removed first (less likely enzymatically, more likely if designed for specific cleavage), it exposes a free carboxylate.
- Step 3 (Standard): The esterase attacks the ester bond linking the succinate to the drug.
- Step 4: Spontaneous collapse of the hydroxymethyl intermediate releases the active drug and formaldehyde.

Note: Often, the t-butyl group is removed chemically before final formulation if the goal is to have a free succinic acid terminus to increase solubility, or it is kept to maximize lipophilicity.



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Figure 2: Bioactivation pathway of acyloxyalkyl ester prodrugs.

Safety & Handling Standards

CRITICAL WARNING: Chloromethyl esters are alkylating agents. They are structurally related to chloromethyl methyl ether (MOM-Cl), a known carcinogen.

- Engineering Controls: All synthesis and handling must occur inside a certified chemical fume hood.
- PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.
- Decontamination: Quench all glassware and spills with aqueous ammonia or dilute NaOH to hydrolyze the chloromethyl ester before disposal.
- Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture will hydrolyze the chloromethyl group, releasing HCl and formaldehyde.

References

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